molecular formula C17H19N3O B12755374 12,13,14,14a-Tetrahydro-13-acetyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine CAS No. 144109-13-7

12,13,14,14a-Tetrahydro-13-acetyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine

Cat. No.: B12755374
CAS No.: 144109-13-7
M. Wt: 281.35 g/mol
InChI Key: OWRYBWKQSCBURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12,13,14,14a-Tetrahydro-13-acetyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine: is a complex organic compound with a unique structure that combines elements of pyrazino, pyrrolo, and benzodiazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12,13,14,14a-Tetrahydro-13-acetyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions: 12,13,14,14a-Tetrahydro-13-acetyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 12,13,14,14a-Tetrahydro-13-acetyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for understanding biochemical pathways and mechanisms.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of 12,13,14,14a-Tetrahydro-13-acetyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzodiazepines: These compounds share a similar core structure but differ in their specific functional groups and substituents.

    Pyrazino Compounds: These compounds contain the pyrazino ring but may lack the additional structural elements present in 12,13,14,14a-Tetrahydro-13-acetyl-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine.

    Pyrrolo Compounds: These compounds contain the pyrrolo ring but may differ in their overall structure and properties.

Uniqueness: The uniqueness of this compound lies in its combination of multiple ring systems and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

144109-13-7

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

1-(2,9,12-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,14,16-pentaen-9-yl)ethanone

InChI

InChI=1S/C17H19N3O/c1-13(21)18-9-10-19-11-14-5-2-3-6-15(14)20-8-4-7-16(20)17(19)12-18/h2-8,17H,9-12H2,1H3

InChI Key

OWRYBWKQSCBURD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN2CC3=CC=CC=C3N4C=CC=C4C2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.